BRD0476

描述

属性

分子式 |

C35H38N4O8S |

|---|---|

分子量 |

674.8 g/mol |

IUPAC 名称 |

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C35H38N4O8S/c1-22-19-39(23(2)21-40)34(41)27-11-7-13-29(37-35(42)36-28-12-6-9-24-8-4-5-10-26(24)28)33(27)47-32(22)20-38(3)48(43,44)25-14-15-30-31(18-25)46-17-16-45-30/h4-15,18,22-23,32,40H,16-17,19-21H2,1-3H3,(H2,36,37,42)/t22-,23+,32+/m1/s1 |

InChI 键 |

YDFFDCBBGWXONN-MODXFSQWSA-N |

手性 SMILES |

C[C@@H]1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)O[C@H]1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)[C@@H](C)CO |

规范 SMILES |

CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ML187; ML-187; ML 187; BRD0476; BRD 0476; BRD-0476. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD0476

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD0476 is a small molecule, derived from diversity-oriented synthesis, identified through phenotypic screening as a potent suppressor of pancreatic β-cell apoptosis.[1] Its mechanism of action is novel, diverging significantly from conventional inhibitors of the pathways it modulates. This compound inhibits the interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 1 (STAT1) signaling cascade, a key pathway in cellular inflammation and apoptosis.[1][2][3][4] Critically, this inhibition is achieved without direct suppression of the kinase activity of any Janus kinase family member.[1][2][5] The direct intracellular target of this compound has been identified as the deubiquitinase Ubiquitin-Specific Peptidase 9X (USP9X).[1][2][3] The proposed mechanism involves this compound-mediated inhibition of USP9X, which in turn alters the post-translational modification landscape of JAK2, favoring a ubiquitinated state over an active, phosphorylated state.[1][5] This comprehensive guide details the signaling pathways, quantitative biochemical and cellular data, and the experimental methodologies used to elucidate the unique mechanism of action of this compound.

Core Mechanism of Action: Kinase-Independent Inhibition of the JAK-STAT Pathway

The primary activity of this compound is the suppression of the IFN-γ signaling pathway.[1] Gene-set enrichment analysis revealed that genes most affected by this compound in the presence of inflammatory cytokines are involved in IFN-γ-induced JAK-STAT signaling.[1] The compound effectively downregulates the expression of IFN-γ-responsive genes, including Stat1, Irf1, and Cxcl9.[1]

This inhibitory action manifests in the rapid and near-complete abolishment of STAT1 phosphorylation at the Tyr701 residue upon treatment with this compound.[1] Consequently, the cytokine-induced translocation of STAT1 to the nucleus is halted, shutting down its transcriptional activity.[1] This effect is specific to STAT1 signaling, as this compound showed no suppressive effect on IL-6-induced STAT3 phosphorylation.[1] A key finding is that this compound does not function as a kinase inhibitor; it does not suppress the enzymatic activity of JAK family members.[1][2][3][5] This distinguishes it from all clinically used JAK-STAT pathway inhibitors.

Caption: this compound inhibits USP9X, promoting JAK2 ubiquitination over phosphorylation.

Direct Target Identification: Ubiquitin-Specific Peptidase 9X (USP9X)

To identify the direct cellular target of this compound, a quantitative proteomic strategy, Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), was employed.[1] An analog of this compound with a linker was synthesized and immobilized on beads.[1] When cell lysates were incubated with these beads, the deubiquitinase USP9X was identified as the primary protein target that was specifically enriched and then competed off by soluble this compound.[1]

Further validation confirmed this interaction:

-

Reverse Chemical Genetics : A known, structurally distinct inhibitor of USP9X (WP1130) also blocked JAK-STAT signaling without suppressing JAK kinase activity, phenocopying this compound's action.[1]

-

Biochemical Profiling : this compound showed moderate (~50%) inhibitory activity against purified full-length USP9X but had no effect on the isolated catalytic domain, suggesting an allosteric mode of inhibition.[1] The compound is highly selective, showing no significant inhibition of 11 other deubiquitinases.[1][2][6]

Caption: Experimental workflow for identifying USP9X as the target of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The data is summarized below.

Table 1: Biochemical Activity of this compound

| Target/Assay | This compound Concentration | Result | Citation |

|---|---|---|---|

| Purified full-length USP9X | Not specified | ~50% inhibition | [1] |

| Purified catalytic domain of USP9X | Not specified | No direct effect | [1] |

| Panel of 11 other deubiquitinases | Not specified | No inhibition | [1] |

| Panel of 96 human kinases (incl. JAK1-3) | 10 µM | <40% inhibition |[2][6] |

Table 2: Cellular Activity of this compound

| Cell Model & Condition | This compound Concentration | Effect | Citation |

|---|---|---|---|

| INS-1E cells + Cytokines | 10 µM | Downregulation of IFN-γ responsive genes | [1] |

| INS-1E cells + Cytokines | Not specified | Near-complete abolishment of STAT1 phosphorylation | [1] |

| Human Islets + Cytokines | 2-5 µM | Significant suppression of apoptosis (caspase-3 activity) | [2][6] |

| Human Islets + Cytokines | Concentration-dependent | Restoration of glucose-stimulated insulin secretion |[1] |

Key Experimental Methodologies

1. Target Identification using SILAC and Affinity Pulldown

-

Objective : To identify the direct cellular binding partner(s) of this compound.

-

Protocol :

-

An analog of this compound containing a PEG-amine linker was synthesized and conjugated to beads.

-

Rat insulinoma (INS-1E) cells were cultured in media containing either "light" (standard) or "heavy" (¹³C, ¹⁵N-labeled) lysine and arginine until fully incorporated.

-

Lysates from "heavy"-labeled cells were incubated with the this compound-conjugated beads.

-

Lysates from "light"-labeled cells were incubated with this compound-beads in the presence of a 30-fold excess of soluble, free this compound as a competitor.

-

The bead-bound proteins from both conditions were combined, digested, and analyzed by mass spectrometry.

-

Proteins specifically binding to this compound were identified by a high heavy/light isotope ratio, indicating they were present in the "heavy" sample but competed away in the "light" sample.[1]

-

2. Gene Expression Analysis

-

Objective : To determine the effect of this compound on cellular gene expression profiles.

-

Protocol :

-

INS-1E cells were treated with an inflammatory cytokine cocktail (IL-1β, IFN-γ, TNF-α) with or without 10 µM this compound for 6 hours.

-

RNA was extracted, and gene expression profiling was performed (e.g., using microarrays).

-

Gene-set enrichment analysis (GSEA) was used to identify signaling pathways significantly affected by the treatment.

-

For validation, quantitative PCR (qPCR) was performed on specific IFN-γ-responsive genes like Stat1, Irf1, and Cxcl9.[1]

-

3. Immunoblotting for Phospho-Proteins

-

Objective : To measure the effect of this compound on the phosphorylation status of key signaling proteins.

-

Protocol :

-

INS-1E cells were treated with cytokines with or without this compound for various time points (e.g., 1 to 24 hours).

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies specific for phosphorylated STAT1 (Tyr701), total STAT1, phosphorylated JAK2, and total JAK2.

-

Loading controls (e.g., actin) were used to ensure equal protein loading.

-

Antibody binding was detected using secondary antibodies conjugated to a reporter (e.g., HRP) and visualized by chemiluminescence.[1]

-

4. Co-Immunoprecipitation

-

Objective : To determine if USP9X and JAK2 physically interact within the cell.

-

Protocol :

-

INS-1E cells were lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysate was incubated with an antibody against USP9X (or JAK2) overnight.

-

Protein A/G beads were added to pull down the antibody and its bound protein complex.

-

The beads were washed to remove non-specific binders.

-

The immunoprecipitated complex was eluted and analyzed by immunoblotting using an antibody against JAK2 (or USP9X) to detect co-precipitation.[1]

-

Conclusion and Future Directions

This compound represents a novel pharmacological tool and a potential therapeutic lead that operates through a unique, kinase-independent mechanism to inhibit JAK-STAT signaling. By targeting the deubiquitinase USP9X, it promotes a regulatory ubiquitination event on JAK2 that competes with its activating phosphorylation, thereby suppressing downstream STAT1 signaling and protecting pancreatic β-cells from inflammatory damage.[1][2][3] This discovery not only provides a new strategy for modulating the JAK-STAT pathway but also validates USP9X as a druggable target for inflammatory diseases like type 1 diabetes and potentially for sensitizing cancers to other therapies.[1] The primary challenge for its therapeutic development is its metabolic instability.[1] Future medicinal chemistry efforts will be crucial to develop next-generation analogs with improved pharmacokinetic properties to fully explore the therapeutic potential of inhibiting USP9X.[1][6]

References

- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]

- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cellular Target of BRD0476: A Technical Guide to its Kinase-Independent Inhibition of JAK-STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular target and mechanism of action of BRD0476, a small molecule identified through phenotypic screening as a suppressor of pancreatic β-cell apoptosis. This compound presents a novel modality for inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade in cellular inflammation and immune responses.

Executive Summary

This compound exerts its biological effects through the selective, albeit moderate, inhibition of the deubiquitinase ubiquitin-specific peptidase 9X (USP9X) .[1][2][3][4][5][6] Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound functions in a kinase-independent manner.[1][2][3][4] By modulating the activity of USP9X, this compound disrupts the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, thereby promoting β-cell survival.[1][2][3][4][5] This unique mechanism of action positions this compound as a valuable tool for studying the intricacies of JAK-STAT signaling regulation and as a potential starting point for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Value | Assay Context | Reference |

| EC50 for β-cell apoptosis inhibition | 0.78 µM | Cytokine-induced apoptosis in pancreatic β-cells | [7] |

| Maximal inhibitory activity (β-cell apoptosis) | 99% | Cytokine-induced apoptosis in pancreatic β-cells | [7] |

| Inhibition of USP9X (full-length protein) | ~50% | Biochemical deubiquitinase activity assay | [1] |

| Inhibition of 96 human kinases (at 10 µM) | < 40% | Biochemical kinase activity panel | [2] |

| Inhibition of JAK1, JAK2, JAK3 (at 10 µM) | No effect | Biochemical kinase activity assay | [2][8] |

Table 1: Bioactivity of this compound

| Target | Effect of this compound | Assay Context | Reference |

| USP9X | Moderate, selective inhibition | Biochemical and cellular assays | [1][8] |

| IFN-γ-induced JAK2 phosphorylation | Decreased | Western blot analysis in INS-1E cells | [1] |

| IFN-γ-induced STAT1 phosphorylation | Nearly abolished | Western blot analysis in INS-1E cells | [2] |

| IL-6-induced STAT3 phosphorylation | No suppressive effect | Western blot analysis in HepG2 cells | [1] |

Table 2: Cellular Activity of this compound on Key Signaling Proteins

Signaling Pathway and Mechanism of Action

This compound inhibits the IFN-γ-induced JAK-STAT signaling pathway. The binding of IFN-γ to its receptor activates JAK2, which in turn phosphorylates STAT1. Phosphorylated STAT1 then dimerizes, translocates to the nucleus, and activates the transcription of target genes, leading to an inflammatory response and, in the context of pancreatic β-cells, apoptosis. This compound inhibits USP9X, a deubiquitinase that interacts with JAK2. This inhibition is proposed to create a competition between phosphorylation and ubiquitination on JAK2, ultimately leading to a reduction in JAK2 and subsequent STAT1 phosphorylation.[1][2]

References

- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the BRD0476 and USP9X Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of the interaction between the small molecule BRD0476 and the deubiquitinase USP9X. The content is structured to provide actionable data and detailed methodologies for researchers in drug discovery and related fields.

Executive Summary

This compound is a novel small molecule identified through phenotypic screening that selectively inhibits the deubiquitinase USP9X.[1][2] Unlike many kinase inhibitors, this compound modulates the JAK-STAT signaling pathway in a kinase-independent manner, presenting a novel therapeutic strategy.[1][2][3] Its mechanism of action involves the allosteric inhibition of USP9X, leading to altered ubiquitination of key signaling proteins, including JAK2 and MCL-1.[1] This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data regarding the interaction between this compound and USP9X and its cellular effects.

| Parameter | Value | Assay/Context | Reference |

| This compound Inhibition of USP9X | ~50% inhibition | Biochemical assay with purified full-length FLAG-tagged USP9X | [1] |

| This compound Kinase Selectivity | <40% inhibition of 96 human kinases | Kinase activity assays at 10 µM this compound concentration | [1] |

| Effect on Cytokine-Induced Apoptosis | Dose-dependent reduction in caspase-3 activity | Dissociated primary human islet cells treated with IL-1β, IFN-γ, and TNF-α | [1] |

| Enhancement of ABT-737 Toxicity | Dose-dependent increase in cell death | DLD-1 colon cancer cell line treated with ABT-737 and 10 µM this compound | [1] |

| Cellular Effect | Observation | Cell Line/System | This compound Concentration | Reference |

| JAK2 Phosphorylation | Decreased cytokine-induced phosphorylation | INS-1E cells | Not specified | [1] |

| STAT1 Phosphorylation | Nearly complete abolishment | INS-1E cells | Not specified | [1] |

| MCL-1 Levels | Downregulation | Cancer cell models | Not specified | |

| Cell Viability (alone) | No effect | DLD-1 colon cancer cells | 10 µM | [1] |

Signaling Pathways and Mechanisms

This compound acts as an allosteric inhibitor of USP9X. This inhibition leads to a cascade of downstream effects, most notably the modulation of the JAK-STAT signaling pathway.

This compound-Mediated Inhibition of the JAK-STAT Pathway

The canonical JAK-STAT pathway is initiated by cytokine signaling, leading to the phosphorylation and activation of JAK kinases, which in turn phosphorylate STAT proteins. Activated STATs then dimerize and translocate to the nucleus to regulate gene expression. USP9X has been identified as a positive regulator of this pathway through its interaction with and deubiquitination of JAK2.[1]

This compound, by inhibiting USP9X, is thought to increase the ubiquitination of JAK2, leading to a decrease in its phosphorylation and subsequent inactivation of the downstream STAT1 signaling.[1] This kinase-independent mechanism of inhibiting the JAK-STAT pathway is a novel approach for therapeutic intervention.[1][2][3]

Regulation of MCL-1 by USP9X and this compound

USP9X is also known to deubiquitinate and stabilize the anti-apoptotic protein Myeloid cell leukemia 1 (MCL-1).[1] By inhibiting USP9X, this compound is expected to promote the degradation of MCL-1, thereby sensitizing cancer cells to apoptosis. This is supported by the observation that this compound enhances the toxicity of the BCL-2 inhibitor ABT-737 in colon cancer cells.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-USP9X interaction.

Deubiquitinase (DUB) Activity Assay

This assay is used to measure the enzymatic activity of USP9X and the inhibitory effect of this compound. A common method utilizes a fluorogenic substrate like ubiquitin-rhodamine110.

Materials:

-

Purified full-length USP9X protein

-

This compound

-

Ubiquitin-Rhodamine110 substrate (e.g., from Boston Biochem)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Add the purified USP9X protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the Ubiquitin-Rhodamine110 substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a plate reader.

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

-

Determine the percent inhibition by comparing the velocities of the this compound-treated wells to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Affinity Pull-Down Assay Coupled with Mass Spectrometry

This technique was crucial in identifying USP9X as the direct target of this compound. It involves using a biotinylated version of this compound to "pull down" its binding partners from cell lysates.

Materials:

-

Biotinylated this compound probe

-

Streptavidin-coated magnetic beads (e.g., Dynabeads)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Cell culture of interest (e.g., INS-1E cells)

-

Mass spectrometer

Procedure:

-

Bead Preparation: Wash the streptavidin beads with wash buffer to remove preservatives.

-

Probe Immobilization: Incubate the beads with the biotinylated this compound probe to allow for binding. Wash the beads to remove any unbound probe.

-

Cell Lysis: Lyse the cells on ice and clarify the lysate by centrifugation to remove cellular debris.

-

Affinity Pull-Down: Incubate the cell lysate with the probe-immobilized beads. For a competition control, a parallel incubation should be performed with an excess of non-biotinylated this compound.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific protein binding.

-

Elution: Elute the bound proteins from the beads using elution buffer and heating.

-

Mass Spectrometry Analysis: The eluted proteins are then subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis to identify the proteins that were specifically pulled down by the this compound probe.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the interaction between two proteins, such as USP9X and JAK2, within a cellular context.[1]

Materials:

-

Antibody specific to the "bait" protein (e.g., anti-USP9X or anti-FLAG if JAK2 is FLAG-tagged)

-

Protein A/G magnetic beads

-

Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (e.g., anti-JAK2 and anti-USP9X)

Procedure:

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer on ice.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the bait protein.

-

Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both the bait and the potential interacting "prey" protein to confirm their co-precipitation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[4][5]

Materials:

-

Cell culture

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Thermocycler

-

Antibodies for Western blotting (anti-USP9X)

Procedure:

-

Cell Treatment: Treat cells with either this compound or vehicle (DMSO) for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble USP9X at each temperature by Western blotting.

-

Data Analysis: A positive target engagement is indicated by a shift in the melting curve of USP9X to a higher temperature in the presence of this compound.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key concepts and workflows.

Experimental Workflow: From Phenotypic Screen to Target Identification

This workflow illustrates the logical progression from a phenotypic screen to the identification and validation of a drug target, as was done for this compound.

Conclusion

The discovery of this compound as a selective, allosteric inhibitor of USP9X highlights the power of phenotypic screening in uncovering novel biological mechanisms and therapeutic targets. The kinase-independent inhibition of the JAK-STAT pathway by this compound offers a promising new avenue for the development of drugs for a range of diseases, including type 1 diabetes and cancer. This technical guide provides a solid foundation of data and methodologies for researchers aiming to further investigate the therapeutic potential of targeting USP9X with small molecules like this compound. Further studies are warranted to determine the precise binding site of this compound on USP9X and to optimize its pharmacological properties for in vivo applications.

References

- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase-Independent Inhibition of JAK-STAT Signaling by BRD0476: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel mechanism of action of BRD0476, a small molecule that inhibits the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in a kinase-independent manner. This document details the core mechanism, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Executive Summary

The JAK-STAT signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including inflammatory conditions and cancers.[1] Traditional therapeutic strategies have focused on the development of kinase inhibitors that directly target the catalytic activity of JAKs.[1] However, the small molecule this compound presents a paradigm shift by inhibiting JAK-STAT signaling without suppressing the kinase activity of any JAK.[2][3][4][5]

This compound was identified through phenotypic screening as a suppressor of cytokine-induced apoptosis in pancreatic β-cells.[2][3] Subsequent mechanism-of-action studies revealed that this compound targets the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[2][3][4] By inhibiting USP9X, this compound modulates the ubiquitination status of JAK2, which competes with its phosphorylation. This novel mechanism leads to a reduction in interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, ultimately suppressing the downstream transcriptional activity of STAT1.[2][4] This guide will delve into the specifics of this kinase-independent inhibitory mechanism.

Core Mechanism of Action

This compound exerts its inhibitory effect on the JAK-STAT pathway through a multi-step process that is initiated by its interaction with the deubiquitinase USP9X.

-

Target Engagement: this compound directly binds to and inhibits the deubiquitinase USP9X.[2][4] It is a selective but moderate inhibitor of USP9X activity.[2]

-

Modulation of JAK2 Ubiquitination: USP9X is known to interact with JAK2.[2] Inhibition of USP9X by this compound is proposed to alter the ubiquitination state of JAK2.

-

Competition between Phosphorylation and Ubiquitination: The activity of this compound suggests a competitive relationship between the ubiquitination and phosphorylation of JAK2.[2] Site-directed mutagenesis of a putative ubiquitination site on JAK2 mitigated the inhibitory effect of this compound.[2][5][6]

-

Inhibition of JAK2 and STAT1 Phosphorylation: By promoting a state that is unfavorable for phosphorylation, this compound leads to a decrease in IFN-γ-induced phosphorylation of JAK2.[2] This, in turn, prevents the subsequent phosphorylation of STAT1 at Tyr701.[2]

-

Suppression of STAT1 Signaling: The lack of STAT1 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding, thereby inhibiting the transcription of IFN-γ-responsive genes.[2][3]

This kinase-independent mechanism offers a novel therapeutic strategy for modulating JAK-STAT signaling, potentially avoiding some of the off-target effects associated with traditional kinase inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Kinase and Deubiquitinase Inhibition Profile of this compound

| Target Class | Specific Target(s) | Concentration of this compound | Inhibition | Citation |

| Kinases | Panel of 96 human kinases | 10 µM | No kinase was inhibited by more than 40% | [2] |

| JAK1, JAK2, JAK3 | 10 µM | No significant inhibition | [2] | |

| Deubiquitinases | Purified full-length FLAG-tagged USP9X | Not specified | ~50% inhibition | [2] |

| Panel of 11 other deubiquitinases | Not specified | No significant inhibition | [2] |

Table 2: Effect of this compound on Cytokine-Induced Apoptosis and Signaling

| Assay | Cell Type | Treatment | Effect | Citation |

| Caspase-3 Activity | Dissociated human islets | Cytokines (IL-1β, IFN-γ, TNF-α) + this compound | Dose-dependent reduction in caspase-3 activity | [2] |

| STAT1 Reporter Gene Activity | INS-1E cells | IFN-γ + this compound | Direct inhibition of IFN-γ signaling | [2] |

| STAT1 Phosphorylation (Tyr701) | INS-1E cells | Cytokines + this compound | Nearly complete abolishment of phosphorylation | [2] |

| STAT3 Phosphorylation | HepG2 cells | IL-6 + this compound | No suppressive effect | [2] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

STAT1 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT1 in response to IFN-γ stimulation and the inhibitory effect of this compound.

Materials:

-

HeLa cells stably expressing a STAT1-responsive luciferase reporter construct

-

DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin

-

Recombinant human IFN-γ

-

This compound

-

Luciferase assay reagent

-

White, clear-bottom 96-well microplates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa-STAT1 luciferase reporter cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add IFN-γ to the wells to a final concentration of 1 ng/mL to stimulate STAT1 signaling. For unstimulated controls, add an equivalent volume of medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal of treated cells to that of the vehicle-treated, IFN-γ stimulated cells.

Co-Immunoprecipitation (Co-IP) of JAK2 and USP9X

This protocol is used to determine the in-cell interaction between JAK2 and USP9X.

Materials:

-

INS-1E cells

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-JAK2 antibody

-

Anti-USP9X antibody

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Culture INS-1E cells to ~80-90% confluency.

-

Lyse the cells with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional):

-

Add Protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-JAK2 or anti-USP9X) or normal IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Separate the beads using a magnetic stand and collect the supernatant.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the reciprocal antibody (e.g., if you immunoprecipitated with anti-JAK2, probe with anti-USP9X).

-

Develop the blot using an appropriate detection method.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Kinase-Independent Inhibition of JAK-STAT Signaling by this compound.

Caption: Co-Immunoprecipitation Experimental Workflow.

Caption: STAT1 Luciferase Reporter Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BRD0476: A Novel Modulator of Cellular Inflammation via Kinase-Independent Inhibition of the JAK-STAT Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the small molecule BRD0476 and its unique role in cellular inflammation. Discovered through phenotypic screening, this compound presents a novel mechanism for modulating inflammatory responses by targeting the JAK-STAT signaling pathway in a kinase-independent manner. This guide details its mechanism of action, summarizes key quantitative findings, outlines relevant experimental protocols, and illustrates the core concepts through signaling and workflow diagrams.

Core Mechanism of Action

This compound was identified as a suppressor of inflammatory cytokine-induced apoptosis in pancreatic β-cells.[1] Subsequent mechanism-of-action studies revealed that it inhibits the interferon-gamma (IFN-γ)-induced signaling cascade involving Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 1 (STAT1).[1][2]

Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound operates through a novel mechanism.[1][3] A quantitative proteomic strategy identified the deubiquitinase Ubiquitin-Specific Peptidase 9X (USP9X) as the direct intracellular target of this compound.[1][2]

The proposed mechanism suggests that this compound's inhibition of USP9X activity alters the ubiquitination state of JAK2. This creates a competition between the ubiquitination and phosphorylation of JAK2.[1][4] By modulating this balance, this compound effectively prevents the IFN-γ-induced phosphorylation of STAT1 at Tyr701, a critical step for its activation.[1] The inhibition of STAT1 phosphorylation prevents its translocation to the nucleus, thereby halting the transcription of key IFN-γ-responsive inflammatory genes.[1] This specificity towards STAT1 signaling is highlighted by the observation that this compound does not suppress IL-6-induced STAT3 phosphorylation.[1]

Genetic knockdown of USP9X using RNAi or CRISPR/Cas9 has been shown to mimic the protective effects of this compound, further validating USP9X as the key target in this pathway.[1][3]

References

The Discovery and Development of BRD0476: A Kinase-Independent Modulator of JAK-STAT Signaling for Pancreatic β-Cell Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BRD0476 is a novel small molecule identified through phenotypic screening as a potent suppressor of cytokine-induced apoptosis in pancreatic β-cells.[1][2] Unlike conventional therapies targeting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, this compound exhibits a unique, kinase-independent mechanism of action.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development with an interest in diabetes, cell signaling, and novel therapeutic modalities.

Discovery via Phenotypic Screening

This compound was identified from a diversity-oriented synthesis library in a phenotypic screen designed to find compounds that protect pancreatic β-cells from apoptosis induced by a cocktail of inflammatory cytokines (IL-1β, IFN-γ, and TNF-α).[2] This approach, which focuses on observing a desired cellular outcome without a preconceived target, was instrumental in uncovering the novel mechanism of this compound.[1][3] The initial hit demonstrated a low-micromolar activity in inhibiting apoptosis.[4]

Mechanism of Action: A Novel Approach to JAK-STAT Inhibition

Subsequent mechanism-of-action studies revealed that this compound inhibits the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, key components of the JAK-STAT signaling pathway, which is known to be dysregulated in inflammatory conditions leading to β-cell death.[1][2] Crucially, this compound does not directly inhibit the kinase activity of any JAK family members.[1][2]

Target Identification: Unveiling USP9X as the Key Modulator

To identify the direct cellular target of this compound, a quantitative proteomic approach using stable isotope labeling of amino acids in cell culture (SILAC) was employed.[2] An analog of this compound was synthesized with a linker for affinity purification.[2] This led to the identification of ubiquitin-specific peptidase 9X (USP9X), a deubiquitinase, as the primary intracellular target of this compound.[1][2]

The USP9X-JAK2 Axis: Competition Between Ubiquitination and Phosphorylation

This compound's interaction with USP9X modulates the ubiquitination status of JAK2.[1] Evidence suggests that this compound promotes a competition between the phosphorylation of JAK2 at Tyr1007 and ubiquitination at a nearby lysine residue (Lys999).[2] By favoring ubiquitination, this compound effectively dampens the IFN-γ-induced phosphorylation of JAK2 and subsequent activation of STAT1, thereby protecting the β-cell from apoptosis.[1][2] This kinase-independent mechanism represents a paradigm shift in modulating the JAK-STAT pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from the discovery and characterization of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Conditions | Value | Reference |

| EC50 (β-cell apoptosis inhibition) | Rat INS-1E cells | Cytokine cocktail (IL-1β, IFN-γ, TNF-α) | 0.78 µM | [5] |

| Maximum Inhibitory Activity | Rat INS-1E cells | Cytokine cocktail (IL-1β, IFN-γ, TNF-α) | 99% | [5] |

| Caspase-3 Activity Reduction | Dissociated human islets | Cytokine cocktail, 6-day treatment | Dose-dependent reduction | [2] |

| USP9X Inhibition (full-length) | Biochemical assay | Purified full-length FLAG-tagged protein | ~50% inhibition | [2] |

| Kinase Inhibition (JAK1-3) | Biochemical assay | 10 µM this compound | <40% inhibition | [6][7] |

Table 2: Effects of this compound on β-Cell Function

| Parameter | Cell Line/System | Conditions | Outcome | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Dissociated human islets | Cytokine cocktail, 6-day treatment | Restoration of impaired GSIS | [2] |

| Nitrite Production | Rat INS-1E cells | Cytokine cocktail | Concentration-dependent reduction | [6][7] |

Experimental Protocols

Phenotypic Screening for β-Cell Protection

-

Cell Line: Rat insulinoma INS-1E cells.

-

Assay Principle: Measurement of cellular ATP levels as an indicator of cell viability.

-

Procedure:

-

Seed INS-1E cells in 384-well plates.

-

Treat cells with a cocktail of inflammatory cytokines (e.g., IL-1β, IFN-γ, TNF-α) to induce apoptosis.

-

Simultaneously treat with compounds from a small molecule library (including this compound).

-

Incubate for a defined period (e.g., 48-72 hours).

-

Add a reagent to lyse the cells and measure ATP levels via a luminescence-based assay.

-

Identify compounds that restore cellular ATP levels in the presence of the cytokine cocktail.

-

Target Identification using SILAC and Affinity Pull-down

-

Cell Line: Rat INS-1E cells.

-

SILAC Labeling:

-

Culture one population of INS-1E cells in media containing "heavy" isotopes of lysine and arginine (e.g., ¹³C₆, ¹⁵N₂-Lys and ¹³C₆, ¹⁵N₄-Arg).

-

Culture a second population in media with "light" (standard) amino acids.

-

-

Affinity Pull-down:

-

Synthesize a this compound analog with a linker (e.g., PEG-amine) and immobilize it on beads.

-

Prepare lysates from both "heavy" and "light" labeled cells.

-

Incubate the "heavy" lysate with the this compound-beads and an excess of soluble, unmodified this compound (as a competitor).

-

Incubate the "light" lysate with the this compound-beads alone.

-

Combine the eluates from both pull-downs.

-

-

Mass Spectrometry:

-

Digest the combined protein eluates with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Quantify the "heavy"/"light" ratios for each identified protein. A high "light"-to-"heavy" ratio indicates a specific interaction with the immobilized this compound.

-

Caspase-3 Activity Assay

-

System: Dissociated human islets or INS-1E cells.

-

Procedure:

-

Treat cells with the cytokine cocktail in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 6 days for human islets).[2]

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.

-

Measure the fluorescence intensity over time, which is proportional to caspase-3 activity.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound.

Development and Optimization

While this compound demonstrated significant in vitro activity, its metabolic instability in mouse and human liver microsomes presented a challenge for in vivo studies.[2] Medicinal chemistry efforts have focused on improving its physicochemical properties, particularly aqueous solubility.[6][8] By replacing the naphthyl group with quinoline moieties, analogs with up to a 1400-fold increase in solubility were synthesized while retaining biological activity.[6][8]

Conclusion and Future Directions

This compound represents a first-in-class small molecule that protects pancreatic β-cells from inflammatory damage through a novel, kinase-independent mechanism of JAK-STAT pathway modulation.[1][2] Its discovery through phenotypic screening highlights the power of this approach in uncovering new biology.[1] The identification of USP9X as a druggable target in this pathway opens new avenues for therapeutic intervention in type 1 diabetes and other inflammatory diseases.[1][2][9][10] Further optimization of the this compound scaffold to improve its pharmacokinetic properties is a critical next step in translating this promising discovery into a clinical candidate. The continued exploration of USP9X modulators may yield a new class of therapeutics for a range of diseases characterized by dysregulated JAK-STAT signaling.

References

- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]

- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of inflammatory β-cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | suppressor of pancreatic β-cell apoptosis | CAS# 1314958-91-2 | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

BRD0476: A Novel Kinase-Independent Suppressor of Apoptosis via USP9X Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD0476 is a novel small-molecule suppressor of apoptosis, distinguished by its unique mechanism of action that circumvents direct kinase inhibition. Identified through phenotypic screening, this compound protects pancreatic β-cells from cytokine-induced apoptosis, a key process in the pathogenesis of type 1 diabetes.[1][2] Its activity stems from the inhibition of the deubiquitinase USP9X, which in turn modulates the ubiquitination status of Janus kinase 2 (JAK2), leading to the suppression of the pro-apoptotic IFN-γ/JAK/STAT1 signaling pathway.[1][2][3][4] This kinase-independent mechanism presents a new paradigm for targeting the JAK-STAT pathway and offers a promising therapeutic strategy for diseases driven by inflammatory cytokine signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound was discovered in a phenotypic screen for its ability to protect pancreatic β-cells from apoptosis induced by a cocktail of inflammatory cytokines (IL-1β, IFN-γ, and TNF-α).[1] Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound operates through a novel mechanism.[1][2][3]

A quantitative proteomic strategy, specifically Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), identified ubiquitin-specific peptidase 9X (USP9X) as the direct intracellular target of this compound.[1][3][5] USP9X is a deubiquitinase that removes ubiquitin chains from target proteins. By inhibiting USP9X, this compound promotes the ubiquitination of JAK2.[1] This ubiquitination competes with the phosphorylation of JAK2 at Tyr1007, a critical step for its activation.[1] The reduced phosphorylation of JAK2 leads to decreased activation of its downstream effector, Signal Transducer and Activator of Transcription 1 (STAT1), ultimately suppressing the pro-apoptotic gene expression program initiated by interferon-gamma (IFN-γ).[1][2][3]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Comments |

| EC50 | 0.78 µM | Inhibition of cytokine-induced apoptosis in pancreatic β-cells. | Demonstrates potent activity in a cellular context.[6] |

| Maximal Inhibitory Activity | 99% | Inhibition of cytokine-induced apoptosis in pancreatic β-cells. | Shows high efficacy in preventing cell death.[6] |

| Effective Concentration | 2-5 µM | Protection of primary human pancreatic β-cells from cytokine-induced apoptosis. | Confirms activity in primary human cells.[3][5] |

| Kinase Inhibition | <40% inhibition at 10 µM | Panel of 96 human kinases, including JAK1-3. | Highlights the kinase-independent mechanism of action.[3][5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in suppressing apoptosis.

Caption: Workflow for target identification of this compound using SILAC.

Caption: Workflow for phenotypic screening and validation of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

Cytokine-Induced Apoptosis Assay in Pancreatic β-Cells

This protocol describes how to induce apoptosis in a pancreatic β-cell line (e.g., INS-1E) or primary islets using a cocktail of pro-inflammatory cytokines.

-

Cell Culture:

-

Culture INS-1E cells or isolated human islets in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and other necessary components).

-

Plate cells in 96-well plates at a suitable density and allow them to adhere or recover overnight.

-

-

Treatment:

-

Prepare a cytokine cocktail solution. A commonly used combination for rodent cells is IL-1β (e.g., 10 ng/mL), IFN-γ (e.g., 50 ng/mL), and TNF-α (e.g., 50 ng/mL). For human islets, concentrations may vary.[7]

-

Prepare serial dilutions of this compound in the culture medium.

-

Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.

-

Add the cytokine cocktail to the wells (except for the untreated controls) and incubate for the desired time period (e.g., 6 to 48 hours).[1]

-

-

Apoptosis Measurement:

-

Assess apoptosis using a suitable method, such as a Caspase-3 activity assay (see protocol below).

-

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.

-

Reagents:

-

Cell Lysis Buffer

-

2X Reaction Buffer with DTT

-

Caspase-3 substrate (DEVD-pNA)

-

-

Procedure:

-

After the treatment period, pellet the cells (if suspension) or aspirate the medium from adherent cells.

-

Lyse the cells by adding chilled Cell Lysis Buffer and incubating on ice for 10 minutes.[8]

-

Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[8]

-

Transfer the supernatant (cytosolic extract) to a new microfuge tube.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

In a 96-well plate, add 50-200 µg of protein from each sample per well. Adjust the volume with Cell Lysis Buffer.[8]

-

Add an equal volume of 2X Reaction Buffer (containing DTT) to each well.

-

Add the DEVD-pNA substrate to a final concentration of 200 µM.[8]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[8][9]

-

Target Identification using SILAC

This protocol provides a general workflow for identifying the protein target of a small molecule like this compound.

-

Cell Labeling:

-

Culture a suitable cell line (e.g., INS-1E) for at least five cell doublings in two separate SILAC media: a "light" medium containing normal L-arginine and L-lysine, and a "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).

-

-

Affinity Matrix Preparation:

-

Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., agarose beads).[1]

-

Covalently couple the this compound analog to the beads to create an affinity matrix.

-

-

Affinity Purification:

-

Grow the "light" and "heavy" labeled cells to confluency. The "heavy" cells can be treated with this compound as a competitive displacement control.

-

Lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Incubate the mixed lysate with the this compound-conjugated beads.

-

Wash the beads extensively to remove non-specific protein binders.

-

Elute the specifically bound proteins from the beads.

-

-

Mass Spectrometry and Analysis:

-

Digest the eluted proteins into peptides (e.g., with trypsin).

-

Analyze the peptides by LC-MS/MS.

-

Quantify the relative abundance of "heavy" and "light" peptides for each identified protein.

-

A specific target (like USP9X) will be significantly enriched in the "light" sample compared to the "heavy" competitive displacement sample.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional integrity of pancreatic β-cells by measuring their ability to secrete insulin in response to glucose.

-

Islet Preparation:

-

Culture isolated human islets or INS-1E cells as described above. For the assay, use batches of 15-20 size-matched islets per condition.

-

-

Procedure:

-

Pre-incubate the islets in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.[2]

-

After pre-incubation, replace the buffer with fresh low-glucose KRBH and incubate for 1 hour at 37°C. Collect the supernatant (this is the basal insulin secretion).[2]

-

Replace the buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant (this is the stimulated insulin secretion).[2]

-

Store the collected supernatants at -20°C until the insulin measurement.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the supernatants using a suitable method, such as an ELISA or radioimmunoassay.

-

The results are typically expressed as a stimulation index (stimulated secretion / basal secretion). This compound was shown to restore impaired GSIS in cytokine-treated islets.[1]

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of apoptosis research and drug development. Its unique, kinase-independent mechanism of inhibiting the JAK-STAT pathway through the deubiquitinase USP9X opens up new avenues for therapeutic intervention in diseases characterized by excessive cytokine-induced cell death, such as type 1 diabetes. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this compound and its therapeutic potential. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy and safety in preclinical animal models, and exploring its potential application in other inflammatory and autoimmune diseases, as well as in oncology, given its ability to enhance cancer cell death in certain contexts.[1]

References

- 1. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 7. Cholecystokinin Attenuates β-Cell Apoptosis in both Mouse and Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Structure and Mechanism of BRD0476

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the small molecule BRD0476, a novel kinase-independent inhibitor of the JAK-STAT signaling pathway. It details the compound's structure, mechanism of action, key experimental data, and the protocols used to elucidate its function.

Core Concepts: Structure and Mechanism of Action

This compound is a small molecule, derived from diversity-oriented synthesis, identified for its ability to protect pancreatic β-cells from cytokine-induced apoptosis.[1] Unlike conventional JAK-STAT inhibitors that target the kinase activity of Janus kinases (JAKs), this compound functions through a novel, kinase-independent mechanism.[1][2]

The primary molecular target of this compound is the deubiquitinase ubiquitin-specific peptidase 9X (USP9X) .[1] By interacting with USP9X, this compound indirectly modulates the ubiquitination status of JAK2, a key signaling component in the JAK-STAT pathway. This interaction is believed to foster a competition between the phosphorylation and ubiquitination of JAK2.[1] The ultimate downstream effect is the suppression of interferon-gamma (IFN-γ)-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), preventing its translocation to the nucleus and subsequent gene transcription.[1]

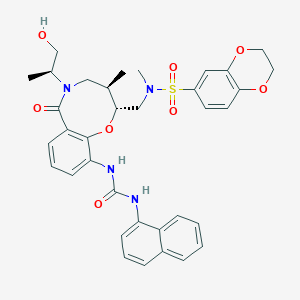

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Cytokine-Induced Apoptosis and β-Cell Function

| Parameter | Condition | Result | Reference |

| Caspase-3 Activity | Cytokine-treated human islets | Increased ~2-fold | [1] |

| Cytokine-treated human islets + this compound | Dose-dependent reduction in caspase-3 activity | [1] | |

| Glucose-Stimulated Insulin Secretion (GSIS) | Cytokine-treated human islets | Impaired GSIS | [1] |

| Cytokine-treated human islets + this compound | Restoration of GSIS | [1] |

Table 2: Kinase and Deubiquitinase Inhibition Profile of this compound

| Target Class | Specific Targets | Concentration of this compound | Inhibition | Reference |

| Human Kinases | Panel of 96 kinases (including JAK1, JAK2, JAK3) | 10 µM | No kinase inhibited by more than 40% | [1] |

| Deubiquitinases | Purified catalytic domain of human USP9X | Not specified | No direct effect | [1] |

| Purified full-length FLAG-tagged USP9X | Not specified | ~50% inhibition | [1] | |

| Panel of 11 other deubiquitinases | Not specified | No inhibition | [1] |

Table 3: Effect of this compound on JAK-STAT Signaling

| Parameter | Condition | Result | Reference |

| STAT1 Phosphorylation (Tyr701) | Cytokine-treated INS-1E cells | Rapidly increased | [1] |

| Cytokine-treated INS-1E cells + this compound | Nearly complete abolishment of STAT1 phosphorylation | [1] | |

| JAK2 Phosphorylation | Cytokine-treated INS-1E cells | Increased | [1] |

| Cytokine-treated INS-1E cells + this compound | Decreased | [1] | |

| STAT1-dependent Gene Expression (e.g., Stat1, Irf1, Cxcl9) | Cytokine-treated INS-1E cells | Upregulated | [1] |

| Cytokine-treated INS-1E cells + 10 µM this compound | Coordinate downregulation | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the JAK-STAT Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of IFN-γ-induced JAK-STAT signaling.

Caption: this compound inhibits USP9X, modulating JAK2 ubiquitination and preventing STAT1 phosphorylation.

Experimental Workflow for Target Identification of this compound using SILAC

This diagram outlines the key steps in the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment used to identify USP9X as the target of this compound.

Caption: SILAC-based quantitative proteomics workflow for identifying this compound targets.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound, based on the supplementary information from Chou et al., 2015, J. Am. Chem. Soc.

Cell Culture and Treatment

-

Cell Line: Rat insulinoma INS-1E cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Human Islets: Dissociated human islets were obtained from the Integrated Islet Distribution Program and cultured in CMRL-1066 medium containing 10% fetal bovine serum.

-

Cytokine Treatment: Cells were treated with a cytokine cocktail consisting of IL-1β (2 ng/mL), IFN-γ (100 ng/mL), and TNF-α (10 ng/mL) for the indicated times. This compound was added simultaneously with the cytokines.

Caspase-3 Activity Assay

-

Human islets were cultured in 96-well plates.

-

After a 6-day treatment with cytokines and varying concentrations of this compound, the medium was removed.

-

Caspase-3 activity was measured using a commercially available fluorometric assay kit according to the manufacturer's instructions.

-

Fluorescence was read on a plate reader with excitation at 380 nm and emission between 420-460 nm.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Dissociated human islets were treated with cytokines and this compound for 6 days.

-

Islets were washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) with 2.8 mM glucose for 1 hour.

-

The buffer was then replaced with KRBH containing 2.8 mM glucose for 1 hour, and the supernatant was collected.

-

Subsequently, the buffer was replaced with KRBH containing 16.7 mM glucose for 1 hour, and the supernatant was collected.

-

Insulin concentration in the supernatants was determined by ELISA.

Kinase Inhibition Assay

-

A panel of 96 human kinases was profiled for inhibition by 10 µM this compound using a radiometric assay.

-

The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate.

-

Kinase activity was measured in the presence and absence of this compound to determine the percentage of inhibition.

SILAC and Affinity Pulldown for Target Identification

-

INS-1E cells were cultured for at least five passages in RPMI medium for SILAC, containing either "light" (¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids.

-

A biotinylated version of this compound was immobilized on streptavidin beads.

-

"Heavy"-labeled cell lysate was incubated with the this compound-beads.

-

"Light"-labeled cell lysate was incubated with the this compound-beads in the presence of a 30-fold excess of free, non-biotinylated this compound as a competitor.

-

The lysates were combined, and the beads were washed to remove non-specific binders.

-

Bound proteins were eluted, digested with trypsin, and analyzed by LC-MS/MS on a Q Exactive mass spectrometer.

-

Proteins with a high heavy/light ratio were identified as specific binding partners of this compound.

Co-Immunoprecipitation

-

INS-1E cells were transfected with a FLAG-tagged JAK2 expression vector or an empty vector control.

-

Cells were lysed in a non-denaturing lysis buffer.

-

Cell lysates were incubated with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate FLAG-JAK2 and its interacting proteins.

-

The beads were washed, and the bound proteins were eluted.

-

Eluted proteins were separated by SDS-PAGE and immunoblotted with antibodies against USP9X and FLAG to detect the co-immunoprecipitation of endogenous USP9X with FLAG-JAK2.

Deubiquitinase Profiling

-

The specificity of this compound was assessed against a panel of 11 other deubiquitinases.

-

The activity of each enzyme was measured in the presence and absence of this compound using a fluorogenic substrate.

This guide provides a foundational understanding of the structure and function of this compound. For further details, readers are encouraged to consult the primary literature, particularly the work by Chou et al. in the Journal of the American Chemical Society, 2015.

References

BRD0476: A Kinase-Independent Modulator of JAK2 Ubiquitination and Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule BRD0476 and its novel mechanism of action on the Janus kinase 2 (JAK2) signaling pathway. Unlike conventional kinase inhibitors, this compound modulates JAK2 activity through a kinase-independent mechanism, influencing the ubiquitination state of the protein. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a small molecule identified through phenotypic screening for its ability to suppress inflammatory cytokine-induced apoptosis in pancreatic β-cells.[1] Its primary mechanism does not involve the direct inhibition of JAK kinase activity.[1][2] Instead, this compound targets and inhibits the deubiquitinase, Ubiquitin-Specific Peptidase 9X (USP9X).[1][3]

The inhibition of USP9X by this compound disrupts the normal regulation of JAK2. This leads to a decrease in interferon-gamma (IFN-γ)-induced phosphorylation of both JAK2 and its downstream target, Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] The proposed model suggests that by inhibiting deubiquitination, this compound promotes a ubiquitinated state on JAK2 that competes with its phosphorylation at key activation sites.[1][3][5] This action effectively dampens the inflammatory signaling cascade without altering total JAK2 protein levels, as it does not induce proteasomal degradation.[1]

The Role of USP9X

Quantitative proteomic analysis identified USP9X as the specific intracellular target of this compound.[1][3] Genetic knockdown of USP9X using RNAi and CRISPR/Cas9 methodologies phenocopied the effects of this compound, confirming its role as a crucial regulator in the JAK-STAT pathway.[1][4] this compound acts as a selective, though moderate, inhibitor of USP9X.[1]

Competition Between Ubiquitination and Phosphorylation

The inhibitory effect of this compound on JAK2 signaling is dependent on a specific ubiquitination site. Site-directed mutagenesis studies have shown that mutating lysine 999 (K999) on JAK2 to arginine (K999R) mitigates the inhibitory activity of this compound.[1] This suggests that ubiquitination at this site is critical for the molecule's mechanism and that this post-translational modification is in direct competition with the phosphorylation of the nearby activation loop tyrosine (Y1007).[1][6] Despite the involvement of a deubiquitinase, treatment with this compound did not lead to a detectable change in the overall ubiquitination status of JAK2, which may suggest that a specific form, such as monoubiquitination, is the key regulatory event.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition at 10 µM this compound |

|---|---|

| JAK1 | No significant effect |

| JAK2 | No significant effect |

| JAK3 | No significant effect |

| Panel of 96 Human Kinases | No kinase inhibited by >40% |

Data sourced from kinase activity assays.[1]

Table 2: Effect of this compound on STAT1 Signaling

| Assay | Condition | Outcome |

|---|---|---|

| STAT1 Reporter Gene Activity | IFN-γ Stimulation | Inhibited by this compound |

| STAT1 Phosphorylation (Tyr701) | Cytokine Treatment (1 hr) | Nearly abolished with this compound |

| STAT1 Nuclear Translocation | Cytokine Stimulation | Inhibited by this compound |

Data sourced from reporter assays and immunoblotting in INS-1E cells.[1]

Table 3: Deubiquitinase Inhibition Profile of this compound

| Deubiquitinase Target | Inhibition |

|---|---|

| USP9X (full-length) | ~50% inhibition |

| Panel of 11 other DUBs | No significant inhibition |

Data sourced from biochemical deubiquitinase profiling assays.[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of this compound are provided below.

Target Identification using SILAC-based Quantitative Proteomics

This protocol was used to identify the intracellular binding target of this compound.

-

Cell Culture and Labeling: INS-1E cells were cultured in RPMI-1640 medium. For Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells were grown for at least six doublings in media containing either "light" (¹²C₆, ¹⁴N₂) L-lysine and L-arginine or "heavy" (¹³C₆, ¹⁵N₂) isotopes.

-

Affinity Chromatography: this compound was immobilized on beads. Lysates from "heavy" labeled cells were incubated with the this compound-beads in the presence of a 30-fold excess of soluble this compound (competitor). Lysates from "light" labeled cells were incubated with the this compound-beads alone.

-

Protein Elution and Digestion: Bound proteins were eluted, combined, and separated by SDS-PAGE. The gel was cut into bands, and proteins were in-gel digested with trypsin.

-

Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins specifically binding to the immobilized this compound were identified by a significant decrease in their heavy/light ratio, indicating successful competition by the soluble compound. USP9X was identified as a primary candidate.[1]

Immunoprecipitation and Western Blotting for JAK2 Phosphorylation

This protocol was used to measure the effect of this compound on cytokine-induced JAK2 phosphorylation.

-

Cell Treatment: INS-1E cells were serum-starved and then treated with a cytokine cocktail (e.g., IFN-γ) with or without this compound for a specified time (e.g., 1 hour).

-

Cell Lysis: Cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Cell lysates were pre-cleared with protein A/G agarose beads. An antibody against total JAK2 was added to the supernatant and incubated overnight at 4°C. Protein A/G beads were then added to capture the antibody-protein complexes.

-

Washing and Elution: The beads were washed multiple times with lysis buffer to remove non-specific binders. The bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then probed with a primary antibody specific for phosphorylated JAK2 (p-JAK2 Tyr1007/1008). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate. The membrane was subsequently stripped and re-probed for total JAK2 as a loading control.

Site-Directed Mutagenesis Assay

This protocol was used to confirm the functional importance of the JAK2 ubiquitination site.

-

Plasmid Construction: A plasmid expressing wild-type JAK2 was used as a template. Site-directed mutagenesis was performed using PCR with primers containing the desired mutation (e.g., changing the codon for Lysine at position 999 to one for Arginine, K999R).

-

Transfection: INS-1E cells were transiently transfected with either the wild-type JAK2 plasmid or the JAK2-K999R mutant plasmid using a suitable transfection reagent.

-

Cell Treatment and Analysis: After allowing time for protein expression (e.g., 24-48 hours), the transfected cells were treated with cytokines and this compound as described above.

-

Western Blot Analysis: Cell lysates were collected and analyzed by Western blotting for phosphorylated STAT1 (p-STAT1) and total STAT1. The persistence of p-STAT1 in JAK2-K999R transfected cells, even in the presence of this compound, indicated that this residue is critical for the molecule's inhibitory effect.[1]

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

Caption: Mechanism of this compound on the JAK-STAT signaling pathway.

Caption: SILAC-based proteomic workflow for this compound target identification.

References

- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Jak2 through the Ubiquitin-Proteasome Pathway Involves Phosphorylation of Jak2 on Y1007 and Interaction with SOCS-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BRD0476 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: BRD0476 is a novel small molecule that has been identified as a suppressor of pancreatic β-cell apoptosis induced by inflammatory cytokines.[1][2][3] Unlike many inhibitors of the JAK-STAT signaling pathway, this compound functions in a kinase-independent manner.[1][2][3] Its mechanism of action involves the inhibition of the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3] By inhibiting USP9X, this compound modulates the ubiquitination status of Janus kinase 2 (JAK2), which in turn suppresses the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and Signal Transducer and Activator of Transcription 1 (STAT1), leading to enhanced β-cell survival.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture to study its effects on cytokine-induced apoptosis and the JAK-STAT signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound